Nizatidine-d3
Description
Properties
IUPAC Name |
(E)-1-N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitro-1-N'-(trideuteriomethyl)ethene-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXXNSQHWDMGGP-OFYUJABRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N/C(=C\[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858208 | |
| Record name | (E)-N~1~-{2-[({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethyl}-N'~1~-(~2~H_3_)methyl-2-nitroethene-1,1-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246833-99-7 | |
| Record name | (E)-N~1~-{2-[({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethyl}-N'~1~-(~2~H_3_)methyl-2-nitroethene-1,1-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Nizatidine-d3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nizatidine-d3, a deuterated analog of the histamine H2 receptor antagonist, Nizatidine. This document details its primary application in research as an internal standard for the accurate quantification of Nizatidine in biological matrices, which is a critical aspect of pharmacokinetic and bioequivalence studies.
Introduction to this compound
This compound is a stable isotope-labeled form of Nizatidine, where three hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Nizatidine but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for bioanalytical applications.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₈D₃N₅O₂S₂ |
| Molecular Weight | 334.48 g/mol |
| CAS Number | 1246833-99-7 |
Primary Use in Research: An Internal Standard for Bioanalysis
The primary and most critical application of this compound in a research setting is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] The addition of a known concentration of this compound to biological samples (such as plasma or urine) at the beginning of the sample preparation process allows for the correction of variability that can occur during sample extraction, chromatography, and ionization in the mass spectrometer. This ensures the accuracy and precision of the quantification of Nizatidine.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte (Nizatidine), leading to similar behavior during sample processing and analysis.
Experimental Protocol: Quantification of Nizatidine in Human Plasma and Urine by LC-MS/MS
The following is a detailed methodology for the quantification of Nizatidine in human plasma and urine using this compound as an internal standard. This protocol is based on a validated LC-MS/MS assay.[2]
Materials and Reagents
-
Nizatidine reference standard
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate
-
Human plasma and urine (blank)
Sample Preparation
-
Spiking: To 100 µL of plasma or urine sample, add a known amount of this compound working solution.
-
Protein Precipitation: Add 300 µL of methanol to the sample.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Agilent Eclipse Plus C18 (100mm × 4.6mm, 5µm) |
| Mobile Phase | Methanol : Water (95:5, v/v) with 5mM Ammonium Formate |
| Flow Rate | 0.5 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table below |
MRM Transitions for Nizatidine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nizatidine | 332.1 | 155.1 |
| This compound (IS) | 335.1 | 155.1 |
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of Nizatidine in human plasma and urine.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Matrix | Linear Range | LLOQ |
| Human Plasma | 5 - 2000 ng/mL | 5 ng/mL |
| Human Urine | 0.5 - 80 µg/mL | 0.5 µg/mL |
Further detailed validation data, including intra- and inter-day precision and accuracy, recovery, and stability, would be available in the full study report of a validated bioanalytical method.
Nizatidine's Mechanism of Action: Histamine H2 Receptor Signaling Pathway
Nizatidine is a competitive antagonist of the histamine H2 receptor, primarily found on the basolateral membrane of gastric parietal cells.[3] By blocking the binding of histamine to this receptor, Nizatidine effectively inhibits gastric acid secretion. The signaling pathway is initiated by the binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR).
Caption: Nizatidine blocks the histamine H2 receptor signaling pathway.
The activation of the H2 receptor leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[4] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream effector proteins, a key step in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell, ultimately leading to the secretion of gastric acid.[4][5] Nizatidine, by blocking the initial step of histamine binding, effectively prevents this entire cascade.
Experimental Workflow: Bioanalytical Method Using this compound
The following diagram illustrates the typical workflow for the quantification of Nizatidine in a biological sample using this compound as an internal standard.
Caption: Workflow for Nizatidine quantification using this compound.
This workflow highlights the critical role of adding the internal standard at the beginning of the process to ensure that any sample loss or variation during the subsequent steps is accounted for, leading to reliable and accurate results.
References
- 1. Validation of a new high-performance liquid chromatography assay for nizatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Signal transduction and intracellular recruitment of gastric proton pump in the parietal cell] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to Nizatidine-d3 as a Stable Isotope-Labeled Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Nizatidine-d3, a stable isotope-labeled internal standard, in the quantitative bioanalysis of the H2 receptor antagonist, nizatidine. This document provides a comprehensive overview of its application, particularly in pharmacokinetic studies, supported by detailed experimental protocols, quantitative data, and an exploration of the theoretical underpinnings of using deuterium-labeled standards.
Introduction: The Imperative for Internal Standards in Bioanalysis
In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical assays due to its high sensitivity and selectivity. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric ionization can lead to significant analytical inaccuracies. To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow.
A stable isotope-labeled (SIL) internal standard, such as this compound, represents the ideal choice for quantitative LC-MS/MS. By incorporating a heavy isotope, in this case, deuterium, the chemical and physical properties of this compound are nearly identical to the parent analyte, nizatidine. This ensures that it behaves similarly during extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical error.
Physicochemical Properties and Mass Spectrometric Parameters
This compound is a deuterated analog of nizatidine, where three hydrogen atoms have been replaced by deuterium. This mass shift is the cornerstone of its utility as an internal standard in mass spectrometry.
| Parameter | Nizatidine | This compound |
| Chemical Formula | C₁₂H₂₁N₅O₂S₂ | C₁₂H₁₈D₃N₅O₂S₂ |
| Monoisotopic Mass | 331.11 g/mol | 334.13 g/mol |
| Precursor Ion (m/z) | 332.1 | 335.1 |
| Product Ion (m/z) | 155.1 | 155.1 |
Table 1: Physicochemical and Mass Spectrometric Properties of Nizatidine and this compound.
Experimental Protocol: Quantification of Nizatidine in Human Plasma
This section outlines a typical experimental protocol for the quantification of nizatidine in human plasma using this compound as an internal standard, based on established methodologies[1][2].
Materials and Reagents
-
Nizatidine reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium formate
-
Human plasma (with anticoagulant)
Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound working solution (internal standard). For calibration standards and quality control (QC) samples, add the appropriate volume of nizatidine working solution.
-
Protein Precipitation: Add 300 µL of methanol to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject a defined volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Bioanalytical Sample Preparation Workflow
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Agilent Eclipse Plus C18 (100mm x 4.6mm, 5µm)[1] |
| Mobile Phase | Methanol : Water (95:5, v/v) with 5mM Ammonium Formate[1] |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
Table 2: Typical Liquid Chromatography Parameters.
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Nizatidine) | m/z 332.1 → 155.1[1] |
| MRM Transition (this compound) | m/z 335.1 → 155.1[1] |
| Collision Gas | Nitrogen |
Table 3: Typical Mass Spectrometry Parameters.
Method Validation and Performance
A robust bioanalytical method requires rigorous validation to ensure its reliability. The use of this compound as an internal standard is instrumental in achieving the stringent acceptance criteria set by regulatory bodies such as the U.S. Food and Drug Administration (FDA).
| Validation Parameter | Typical Performance |
| Linearity Range (Plasma) | 5 - 2000 ng/mL[1] |
| Linearity Range (Urine) | 0.5 - 80 µg/mL[1] |
| Lower Limit of Quantification (LLOQ) (Plasma) | 5 ng/mL[1] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
Table 4: Summary of Bioanalytical Method Validation Parameters for Nizatidine using this compound.
Pharmacokinetics and Metabolism of Nizatidine
Understanding the metabolic fate of nizatidine is crucial for interpreting pharmacokinetic data. Nizatidine is primarily excreted unchanged in the urine, with a smaller fraction undergoing metabolism. The major metabolic pathways include N-demethylation and oxidation of the sulfur and nitrogen atoms.
Major Metabolic Pathways of Nizatidine
The primary metabolites of nizatidine are:
-
N2-monodesmethylnizatidine: Formed by the removal of a methyl group.
-
Nizatidine N2-oxide: Results from the oxidation of a nitrogen atom.
-
Nizatidine S-oxide: Formed through the oxidation of the sulfur atom in the thiazole ring.
The use of this compound as an internal standard is particularly advantageous as its deuteration site is typically chosen to be metabolically stable, ensuring that the label is not lost during biotransformation.
The Advantages and Considerations of Deuterium-Labeled Internal Standards
The selection of a stable isotope-labeled internal standard is a critical decision in bioanalytical method development. While ¹³C and ¹⁵N labeled standards are often considered the "gold standard" due to their minimal isotopic effects, deuterium-labeled standards like this compound offer a cost-effective and readily available alternative. However, researchers must be aware of potential challenges associated with their use.
Advantages
-
Co-elution: this compound closely co-elutes with nizatidine, ensuring that both analyte and internal standard experience similar matrix effects during chromatographic separation and ionization.
-
Compensation for Variability: It effectively compensates for variations in sample extraction, injection volume, and ionization efficiency.
-
Improved Accuracy and Precision: The use of a SIL-IS significantly enhances the accuracy and precision of the quantitative results.
Potential Considerations
-
Isotopic Effect: The presence of deuterium can sometimes lead to a slight shift in retention time compared to the unlabeled analyte. This "isotopic effect" can, in rare cases, cause the analyte and internal standard to experience different matrix effects if they elute into regions of varying ion suppression or enhancement.
-
Deuterium Exchange: While generally stable, deuterium atoms at certain positions on a molecule can be susceptible to exchange with protons from the solvent, particularly under certain pH conditions. Careful selection of the labeling position is crucial to avoid this.
-
Cross-Contamination: It is essential to ensure that the this compound standard is of high isotopic purity and is not contaminated with unlabeled nizatidine, which could lead to an overestimation of the analyte concentration.
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of nizatidine in complex biological matrices. Its ability to mimic the behavior of the parent drug throughout the analytical process makes it a superior choice for an internal standard in LC-MS/MS-based bioanalysis. While the potential for isotopic effects exists with deuterium-labeled standards, careful method development and validation can mitigate these risks, ensuring the generation of high-quality, reliable data essential for pharmacokinetic assessments and clinical decision-making in drug development. This guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their bioanalytical endeavors.
References
An In-depth Technical Guide to the Comparative Analysis of Nizatidine and Nizatidine-d3 for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices for the quantitative analysis of the H2-receptor antagonist, Nizatidine, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It places a special focus on the pivotal role of its deuterated analog, Nizatidine-d3, as an internal standard to ensure accuracy and precision in bioanalytical applications. This document delves into the theoretical underpinnings, detailed experimental protocols, and data interpretation essential for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.
Introduction: The Imperative of Internal Standards in LC-MS/MS
Quantitative bioanalysis by LC-MS/MS is susceptible to several sources of variability that can compromise the accuracy and reproducibility of results. These include inconsistencies in sample preparation, fluctuations in injection volume, matrix effects (ion suppression or enhancement), and variations in instrument response. To mitigate these variables, an internal standard (IS) is incorporated into each sample at a known concentration.
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation behavior. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" in quantitative mass spectrometry. By incorporating heavy isotopes like deuterium (²H or D), the molecular weight of the standard is increased without significantly altering its physicochemical properties. This allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring that both compounds behave almost identically during sample processing and analysis. The use of a SIL-IS is crucial for correcting for any analyte loss during sample preparation and for compensating for matrix effects, thereby leading to highly reliable and robust quantitative data.
Physicochemical and Mass Spectrometric Properties
A clear understanding of the mass spectrometric characteristics of both Nizatidine and its deuterated analog is fundamental for method development.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| Nizatidine | C₁₂H₂₁N₅O₂S₂ | 331.46 | 332.1 | 155.1 |
| This compound | C₁₂H₁₈D₃N₅O₂S₂ | 334.48 | 335.1 | 155.1 |
Table 1: Physicochemical and Mass Spectrometric Properties of Nizatidine and this compound.
Proposed Fragmentation Pathway
The fragmentation of Nizatidine and this compound in the mass spectrometer is a critical aspect of method development, as it determines the specific product ions to be monitored. The collision-induced dissociation (CID) of the protonated precursor ion of Nizatidine ([M+H]⁺ at m/z 332.1) predominantly yields a stable product ion at m/z 155.1. A plausible fragmentation pathway is illustrated below.
Caption: Proposed Fragmentation of Nizatidine.
Note: The fragmentation likely involves the cleavage of the ethylamino group and subsequent rearrangement, leading to the stable thiazole-containing fragment. This compound, with the deuterium atoms on the N-methyl group, is expected to follow the same fragmentation pathway, yielding the same product ion at m/z 155.1.[1][2]
Experimental Protocol: LC-MS/MS Quantification of Nizatidine in Human Plasma
This section provides a detailed, step-by-step protocol for the quantification of Nizatidine in human plasma, utilizing this compound as the internal standard. This method is based on a validated bioanalytical assay.[1][2]
Materials and Reagents
-
Nizatidine reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nizatidine and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Nizatidine stock solution with a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each tube and vortex briefly.
-
Add 400 µL of methanol to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Agilent Eclipse Plus C18 (100mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol : Water (95:5, v/v) with 5mM Ammonium Formate |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Table 2: Liquid Chromatography Parameters.[1][2]
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Nizatidine: 332.1 → 155.1this compound: 335.1 → 155.1 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 3: Mass Spectrometry Parameters.[1][2]
Method Validation and Performance
A summary of the validation parameters for the described method demonstrates its robustness and reliability for the quantification of Nizatidine in human plasma.[1][2]
| Validation Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Table 4: Summary of Bioanalytical Method Validation Parameters.
Workflow for Bioanalytical Method Development and Validation
The development and validation of a robust bioanalytical method using a deuterated internal standard follows a logical progression of steps to ensure the final method is accurate, precise, and fit for purpose.
References
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Nizatidine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for Nizatidine-d3 in a laboratory environment. This compound, a deuterium-labeled version of the histamine H2 receptor antagonist Nizatidine, is primarily utilized as a reference standard in analytical and drug development settings. Adherence to strict safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Core Chemical and Physical Properties
Understanding the fundamental properties of this compound is critical for its safe handling and storage. The following tables summarize the key quantitative data available for both this compound and its non-deuterated counterpart, Nizatidine.
Table 1: Chemical Identifiers and Formula
| Property | This compound | Nizatidine |
| CAS Number | 1246833-99-7[1][2][3] | 76963-41-2[4] |
| Molecular Formula | C₁₂H₁₈D₃N₅O₂S₂[5] | C₁₂H₂₁N₅O₂S₂ |
| Molecular Weight | 334.48 g/mol [5][6] | 331.46 g/mol |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Solubility | DMSO: ≥ 50 mg/mL (149.49 mM); H₂O: 20 mg/mL (59.79 mM; requires sonication)[7] | [7] |
| Storage Temperature | 4°C, sealed, away from moisture and light[7] | [7] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light)[8] | [8] |
Table 3: Toxicological Data (Nizatidine)
Note: Specific toxicological data for this compound is limited. The following data is for Nizatidine and should be considered as a reference for assessing the potential hazards of this compound.
| Metric | Value | Species | Route |
| Oral LD50 | 1630 mg/kg | Mouse | Oral |
| Oral LD50 | 1653 mg/kg | Rat | Oral |
Experimental Protocols
While specific experimental protocols for the synthesis or toxicological evaluation of this compound are not detailed in the provided documentation, its primary application is as a reference standard in analytical methods, such as High-Performance Liquid Chromatography (HPLC) for the analysis of Nizatidine in various biological matrices. A general workflow for such an analysis is outlined below.
General Analytical Workflow using this compound as an Internal Standard
Caption: Analytical workflow for the quantification of Nizatidine using this compound.
Safety and Handling Guidelines
The following guidelines are a synthesis of best practices for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Body Protection: Wear a laboratory coat.
Engineering Controls
-
Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood to avoid the formation of dust and aerosols.[1]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1] All equipment used when handling the product must be grounded.[4]
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1] Do not ingest or breathe dust.[4] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from heat and sources of ignition.[4] Store away from incompatible materials such as strong oxidizing agents.[4]
First-Aid Measures
-
Inhalation: If breathing is difficult, remove the person to fresh air and keep them at rest in a position comfortable for breathing.[9]
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[9]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[9]
-
Ingestion: Rinse mouth with water and do not induce vomiting. Never give anything by mouth to an unconscious person.[9] In all cases of exposure, consult a physician and show them the Safety Data Sheet.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[4] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]
-
Containment and Cleaning: Collect and arrange for disposal.[1] Sweep up and shovel into suitable containers for disposal.[4] Use spark-proof tools and explosion-proof equipment.[1]
Disposal Considerations
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[4] Excess and expired materials should be offered to a licensed hazardous material disposal company.[9]
Laboratory Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound within a laboratory environment.
Caption: Safe handling workflow for this compound in the laboratory.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. kmpharma.in [kmpharma.in]
- 3. This compound | C12H21N5O2S2 | CID 71751149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. scbt.com [scbt.com]
- 6. This compound | Axios Research [axios-research.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cleanchemlab.com [cleanchemlab.com]
An In-depth Technical Guide to Isotopic Labeling for Quantitative Analysis in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a profound understanding of cellular mechanics at the molecular level is paramount. Quantitative proteomics, a powerful discipline for measuring the abundance of proteins, has become an indispensable tool. Among the various techniques available, isotopic labeling coupled with mass spectrometry stands out for its precision and robustness. This guide provides a comprehensive overview of the core principles, experimental workflows, and applications of isotopic labeling for quantitative analysis, with a special focus on its utility in advancing pharmaceutical research.
Core Principles of Isotopic Labeling
Isotopic labeling for quantitative proteomics involves the incorporation of stable (non-radioactive) heavy isotopes into proteins or peptides.[1] Commonly used isotopes include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[1] These isotopes are chemically identical to their naturally abundant, lighter counterparts but differ in mass.[1] This mass difference allows for the differentiation and relative or absolute quantification of proteins from different samples within a single mass spectrometry (MS) analysis.[2]
The fundamental principle lies in creating "heavy" and "light" versions of proteins or peptides that can be distinguished by a mass spectrometer.[3] By mixing labeled (heavy) and unlabeled (light) samples and analyzing them simultaneously, the ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the original samples.[4] This co-analysis minimizes experimental variability that can arise from separate sample preparations and analyses.[3]
There are two primary strategies for introducing isotopic labels:
-
Metabolic Labeling: In this in vivo approach, cells are cultured in media where essential amino acids are replaced with their heavy isotope-containing counterparts.[5] As cells grow and synthesize new proteins, these heavy amino acids are incorporated, leading to a fully labeled proteome.[5] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent metabolic labeling technique.[4]
-
Chemical Labeling: This in vitro method involves the covalent attachment of isotope-coded tags to proteins or, more commonly, to peptides after protein extraction and digestion.[4] These tags contain both a reactive group that binds to specific amino acid residues (e.g., primary amines) and an isotopic signature.[6] Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are widely used chemical labeling reagents.[6]
Key Isotopic Labeling Techniques: A Comparative Overview
The choice of isotopic labeling strategy depends on the specific research question, sample type, and available resources. SILAC, TMT, and iTRAQ are three of the most established and utilized methods in quantitative proteomics.[7]
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | TMT (Tandem Mass Tags) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) |
| Labeling Strategy | Metabolic (in vivo)[5] | Chemical (in vitro)[7] | Chemical (in vitro)[7] |
| Quantification Level | MS1 (Precursor Ion)[4] | MS2/MS3 (Reporter Ion)[6] | MS2 (Reporter Ion)[6] |
| Multiplexing Capacity | Typically 2-5 samples[8] | Up to 18 samples (TMTpro)[9] | Up to 8 samples[6] |
| Precision | High, as samples are mixed early in the workflow[10] | Good, but susceptible to ratio compression[7] | Good, but susceptible to ratio compression[7] |
| Sample Type Suitability | Proliferating cells in culture[9] | Virtually any sample type (cells, tissues, fluids)[6] | Virtually any sample type (cells, tissues, fluids)[6] |
| Advantages | High accuracy, low experimental variability, suitable for dynamic studies.[7] | High multiplexing capacity, suitable for large-scale studies.[7] | High peptide coverage, good for low-abundance proteins.[7] |
| Disadvantages | Limited to metabolically active cells, can be time-consuming and expensive.[9] | Potential for ratio distortion, requires more complex data analysis.[7] | Ratio distortion can occur, reagents can be expensive.[7] |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and accurate quantitative proteomics experiments. Below are generalized, step-by-step methodologies for SILAC, TMT, and iTRAQ.
SILAC Experimental Protocol
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for the in vivo labeling of proteins for quantitative mass spectrometry.[4]
1. Cell Culture and Labeling:
-
Two populations of cells are cultured. One is grown in "light" medium containing normal amino acids, while the second is grown in "heavy" medium where one or more essential amino acids (typically L-arginine and L-lysine) are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).[4]
-
Cells are cultured for a sufficient number of cell divisions (at least five) to ensure near-complete incorporation of the heavy amino acids into the proteome.[2]
2. Sample Preparation and Mixing:
-
After the respective treatments (e.g., drug vs. vehicle), the light and heavy cell populations are harvested.
-
The cell populations are mixed in a 1:1 ratio based on cell number or protein concentration.[11]
3. Protein Extraction, Digestion, and Mass Spectrometry:
-
The combined cell mixture is lysed, and the proteins are extracted.
-
The extracted proteins are then digested into peptides, typically using trypsin.[12]
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
4. Data Analysis:
-
Quantification is performed at the MS1 level by comparing the signal intensities of the "light" and "heavy" peptide pairs.[4] The ratio of these intensities reflects the relative abundance of the protein in the two original samples.[4]
TMT Experimental Protocol
Tandem Mass Tag (TMT) labeling is a chemical labeling method that enables multiplexed analysis of up to 18 samples simultaneously.[9][13]
1. Protein Extraction and Digestion:
-
Proteins are extracted from each of the individual samples (e.g., different drug treatments or time points).
-
The protein concentration of each sample is accurately determined.
-
Equal amounts of protein from each sample are reduced, alkylated, and then digested into peptides using an enzyme like trypsin.[13]
2. Peptide Labeling:
-
Each peptide digest is labeled with a different isobaric TMT reagent.[14] The TMT reagents are chemically identical in mass but contain different numbers of heavy isotopes in their reporter and balancer regions.[13]
-
The labeling reaction is typically carried out for one hour at room temperature and then quenched with hydroxylamine.[14]
3. Sample Pooling and Fractionation:
-
The TMT-labeled peptide samples are combined into a single mixture.[14]
-
This pooled sample is often fractionated using techniques like high-pH reversed-phase chromatography to reduce sample complexity before MS analysis.
4. LC-MS/MS Analysis:
-
The fractionated peptides are analyzed by LC-MS/MS. In the MS1 scan, all isotopically labeled versions of a given peptide appear as a single precursor ion.
-
Upon fragmentation in the MS2 (or MS3) scan, the reporter ions are cleaved and their distinct masses are measured.[13]
5. Data Analysis:
-
The relative abundance of the peptide in each of the original samples is determined by the relative intensities of the corresponding reporter ions.[13]
iTRAQ Experimental Protocol
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) is another chemical labeling technique that allows for the simultaneous analysis of up to eight samples.[15]
1. Sample Preparation:
-
Similar to the TMT workflow, proteins are extracted from each sample, quantified, and equal amounts are taken for further processing.
-
The proteins are reduced, cysteine-blocked, and digested into peptides, typically with trypsin.[16]
2. Peptide Labeling:
-
Each peptide sample is labeled with a specific iTRAQ reagent (4-plex or 8-plex).[16] These reagents covalently bind to the N-terminus and lysine side chains of peptides.[15]
-
The labeling reaction is incubated for a set time and then the labeled samples are combined.[17]
3. Fractionation and LC-MS/MS:
-
The pooled, iTRAQ-labeled peptide mixture is typically desalted and may be fractionated to reduce complexity.[17]
-
The sample is then analyzed by LC-MS/MS. As with TMT, the different labeled versions of the same peptide are indistinguishable in the MS1 scan.[18]
4. Data Analysis:
-
During MS/MS fragmentation, the reporter ions are released and their intensities are measured.[15] The relative quantification of the peptides, and thus the proteins, is based on the signal intensity of these reporter ions.[18]
Visualizing Workflows and Signaling Pathways
Diagrams are essential for illustrating the complex workflows and biological pathways investigated using isotopic labeling techniques.
Applications in Drug Development
Isotopic labeling-based quantitative proteomics has a broad range of applications throughout the drug development pipeline, from target discovery to preclinical studies.
Target Identification and Validation
A crucial first step in drug discovery is the identification and validation of molecular targets that are causally linked to a disease. Quantitative proteomics can compare the proteomes of healthy versus diseased states, or drug-treated versus untreated cells, to identify proteins that are differentially expressed or modified. For instance, a SILAC-based study could reveal proteins that are upregulated in cancer cells upon treatment with a growth factor, highlighting potential therapeutic targets within that signaling pathway.
Elucidating Drug Mechanism of Action and Signaling Pathways
Understanding how a drug exerts its effects at the molecular level is critical for its development and optimization. Isotopic labeling can be used to map the signaling pathways that are modulated by a drug candidate. For example, a TMT experiment could be designed to quantify changes in protein phosphorylation across a time course following drug administration, thereby elucidating the kinetics of signaling pathway activation or inhibition.
A key signaling pathway often implicated in cancer is the mTOR (mechanistic target of rapamycin) pathway. Quantitative proteomics has been instrumental in dissecting this pathway. For example, studies have used TMT to identify that mTOR inhibition by drugs like rapamycin leads to decreased phosphorylation of numerous ribosomal proteins and translation initiation factors, providing a detailed molecular picture of the drug's effect on protein synthesis.[13]
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Understanding the ADME properties of a drug candidate is a cornerstone of preclinical development. Isotopic labeling is extensively used in these studies to trace the fate of a drug and its metabolites in an organism. By synthesizing a drug with a stable isotope label (e.g., ¹⁴C or ¹³C), researchers can track its absorption, distribution to various tissues, metabolic transformation, and eventual excretion. This information is vital for determining pharmacokinetic parameters and assessing the safety and efficacy of a new therapeutic agent.[10]
Conclusion
Isotopic labeling for quantitative analysis is a robust and versatile set of techniques that provide deep insights into the complexities of the proteome. For researchers, scientists, and drug development professionals, these methods are not merely analytical tools but essential instruments for discovery. From identifying novel drug targets and elucidating mechanisms of action to characterizing the metabolic fate of new chemical entities, isotopic labeling strategies like SILAC, TMT, and iTRAQ are integral to the modern pharmaceutical research and development pipeline, accelerating the journey from laboratory discovery to clinical application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. creative-proteomics.com [creative-proteomics.com]
- 6. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 9. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 16. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ITRAQ-based quantitative proteomics reveals the proteome profiles of MDBK cells infected with bovine viral diarrhea virus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Nizatidine-d3 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nizatidine is a histamine H2 receptor antagonist that inhibits the production of stomach acid. It is commonly used in the treatment of peptic ulcer disease and gastroesophageal reflux disease. For pharmacokinetic and bioequivalence studies, a robust and sensitive analytical method for the quantification of nizatidine in biological matrices is essential. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of Nizatidine, using Nizatidine-d3 as the stable isotope-labeled internal standard (IS). The use of an internal standard like this compound is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response.[1] The method utilizes Multiple Reaction Monitoring (MRM) for selective and sensitive detection.
Mass Spectrometry Parameters
The determination of Nizatidine and its deuterated internal standard, this compound, is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The specific MRM transitions are detailed in the table below. These transitions are selected for their specificity and abundance to ensure reliable quantification.
Table 1: MRM Transitions and Mass Spectrometry Parameters for Nizatidine and this compound
| Analyte | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Ionization Mode |
| Nizatidine | 332.1 | 155.1 | ESI+ |
| This compound (IS) | 335.1 | 155.1 | ESI+ |
Note: Instrument-specific parameters such as Collision Energy (CE), Declustering Potential (DP), and Collision Cell Exit Potential (CXP) should be optimized for the specific mass spectrometer being used to achieve maximum sensitivity. This process typically involves infusing a standard solution of the analyte and varying the parameters to find the optimal values.
Experimental Protocol
This protocol outlines the procedure for the analysis of this compound in a given sample matrix (e.g., human plasma or urine).
1. Materials and Reagents
-
Nizatidine reference standard
-
This compound internal standard
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Ammonium formate
-
Blank biological matrix (plasma, urine, etc.)
2. Standard and Internal Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nizatidine and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Nizatidine primary stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to create calibration curve standards.
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution to a final concentration (e.g., 100 ng/mL) to be used for spiking samples.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Spiking Solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold methanol to precipitate proteins.[2][3]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. Liquid Chromatography Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: Agilent Eclipse Plus C18 (100 mm × 4.6 mm, 5 µm) or equivalent.[2][3]
-
Mobile Phase: A mixture of methanol and water (95:5, v/v) containing 5 mM ammonium formate.[2][3]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
5. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: As specified in Table 1.
-
Gas Temperatures and Flow Rates: Optimize according to manufacturer's guidelines.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Nizatidine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Nizatidine in the unknown samples is then determined from this calibration curve.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for Nizatidine analysis using LC-MS/MS.
References
Application Notes and Protocols for the Use of Nizatidine-d3 in Pharmacokinetic Studies of Nizatidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nizatidine is a histamine H2-receptor antagonist that inhibits gastric acid secretion and is used for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] Accurate determination of Nizatidine concentrations in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and regulatory submissions. The use of a stable isotope-labeled internal standard, such as Nizatidine-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization effects, correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[3]
These application notes provide detailed protocols for the use of this compound as an internal standard in the pharmacokinetic analysis of Nizatidine in human plasma and urine.
Pharmacokinetic Profile of Nizatidine
Nizatidine is rapidly absorbed after oral administration, with a bioavailability exceeding 70%.[4][5] Peak plasma concentrations are typically reached within 0.5 to 3 hours.[4] The elimination half-life of Nizatidine is approximately 1 to 2 hours.[4] More than 90% of an oral dose is excreted in the urine within 12 hours, with about 60% as unchanged drug. The primary metabolite is N-desmethylnizatidine, which accounts for about 7% of the dose.[6]
Data Presentation: Pharmacokinetic Parameters of Nizatidine
The following tables summarize key pharmacokinetic parameters of Nizatidine from various studies in healthy adult volunteers.
Table 1: Single-Dose Pharmacokinetic Parameters of Nizatidine (150 mg Oral Dose)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 700 - 1,800 | [4] |
| Tmax (h) | 0.5 - 3 | [4] |
| AUC (ng·h/mL) | Data not consistently reported | |
| Half-life (h) | 1 - 2 | [4] |
| Bioavailability (%) | >70 | [4] |
Table 2: Single-Dose Pharmacokinetic Parameters of Nizatidine (300 mg Oral Dose)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 1,400 - 3,600 | [4] |
| Tmax (h) | 0.5 - 3 | [4] |
| AUC (ng·h/mL) | Data not consistently reported | |
| Half-life (h) | 1 - 2 | [4] |
Experimental Protocols
Bioanalytical Method for Nizatidine in Human Plasma and Urine using LC-MS/MS
This protocol describes a validated method for the quantification of Nizatidine in human plasma and urine using this compound as an internal standard.[3]
1.1. Materials and Reagents
-
Nizatidine reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Human urine
1.2. Preparation of Stock and Working Solutions
-
Nizatidine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Nizatidine and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Nizatidine Working Solutions: Prepare a series of working solutions by serially diluting the Nizatidine stock solution with methanol:water (1:1, v/v) to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
1.3. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma or urine with the appropriate Nizatidine working solutions to achieve final concentrations ranging from 5 to 2000 ng/mL for plasma and 0.5 to 80 µg/mL for urine.[3]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma or urine at a minimum of three concentration levels (low, medium, and high).
1.4. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma or urine sample (calibration standard, QC, or study sample), add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
1.5. LC-MS/MS Conditions
| Parameter | Condition | Reference |
| LC System | Agilent 1200 Series or equivalent | [3] |
| Column | Agilent Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm) | [3] |
| Mobile Phase | Methanol:Water (95:5, v/v) with 5 mM ammonium formate | [3] |
| Flow Rate | 0.5 mL/min | [3] |
| Injection Volume | 10 µL | |
| Column Temp. | Ambient | |
| MS System | Triple quadrupole mass spectrometer | [3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [3] |
| MRM Transitions | Nizatidine: m/z 332.1 → 155.1this compound: m/z 335.1 → 155.1 | [3] |
1.6. Data Analysis
-
Quantify Nizatidine concentrations using the peak area ratio of Nizatidine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Nizatidine in the QC and study samples by interpolation from the calibration curve.
Protocol for a Single-Dose Pharmacokinetic Study of Oral Nizatidine
2.1. Study Design
-
This is an open-label, single-dose study in healthy adult volunteers.
-
Subjects should be fasted for at least 10 hours prior to drug administration and for 4 hours post-dose.
-
A single oral dose of 150 mg Nizatidine is administered with 240 mL of water.
2.2. Blood Sampling
-
Collect venous blood samples (approximately 5 mL) into tubes containing K2EDTA as an anticoagulant at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
2.3. Urine Sampling
-
Collect urine samples over the following intervals: 0-2, 2-4, 4-8, 8-12, and 12-24 hours post-dose.
-
Measure the volume of each urine collection.
-
Aliquot and store urine samples at -80°C until analysis.
2.4. Pharmacokinetic Analysis Calculate the following pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis:
-
Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax).
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Elimination half-life (t1/2).
-
Apparent total body clearance (CL/F).
-
Apparent volume of distribution (Vz/F).
From the urine data, calculate the cumulative amount of Nizatidine excreted in the urine and the renal clearance (CLR).
Visualizations
Caption: Experimental workflow for a Nizatidine pharmacokinetic study.
Caption: Metabolic pathway of Nizatidine.
References
- 1. researchgate.net [researchgate.net]
- 2. wjarr.com [wjarr.com]
- 3. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nizatidine Capsules 150 mg and 300 mg [dailymed.nlm.nih.gov]
- 5. A pharmacokinetic profile of nizatidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Preparing Nizatidine-d3 Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nizatidine-d3 is the deuterium-labeled form of Nizatidine, a potent and selective histamine H2 receptor antagonist.[1] By blocking H2 receptors on gastric parietal cells, Nizatidine effectively reduces the secretion of gastric acid.[2][3] This mechanism of action makes it a valuable compound for treating conditions such as stomach and intestinal ulcers.[1] The deuterated analog, this compound, serves as an excellent internal standard for bioanalytical applications, particularly in pharmacokinetic studies involving liquid chromatography-mass spectrometry (LC-MS/MS).[1][4] Its use allows for precise and accurate quantification of Nizatidine in biological matrices like plasma and urine.[4]
These application notes provide a detailed protocol for the preparation of this compound working solutions for research and development purposes.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C12H18D3N5O2S2 | [1] |
| Molecular Weight | 334.48 g/mol | [1] |
| Appearance | White to off-white solid | [1][5] |
| Melting Point | 108-110°C | [5] |
Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (149.49 mM) | Hygroscopic DMSO can impact solubility; use newly opened solvent.[1] |
| Water | 20 mg/mL (59.79 mM) | Requires sonication to dissolve.[1] |
| Methanol | Soluble | [5] |
| Chloroform | Slightly Soluble | [5] |
Stock Solution Storage Conditions
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Sealed storage, protected from moisture and light.[1] |
| -20°C | 1 month | Sealed storage, protected from moisture and light.[1] |
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Dimethyl Sulfoxide (DMSO), analytical grade, newly opened
-
Methanol, HPLC grade
-
Deionized water, 18.2 MΩ·cm
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Sonicator
-
Vortex mixer
-
Syringe filters (0.22 µm)
Preparation of this compound Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh 1 mg of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed powder to a 1 mL volumetric flask. Add approximately 0.8 mL of DMSO.
-
Mixing: Vortex the flask for 1-2 minutes to facilitate dissolution. If necessary, sonicate for 5-10 minutes to ensure the solid is completely dissolved.[1]
-
Volume Adjustment: Bring the solution to the final volume of 1 mL with DMSO.
-
Homogenization: Invert the flask several times to ensure a homogenous solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month in sealed, light-protected containers.[1]
Preparation of this compound Working Solutions
The concentration of the working solution will depend on the specific analytical method and the expected concentration range of the analyte. The following is an example protocol for preparing a 1 µg/mL working solution, commonly used as an internal standard in LC-MS/MS assays.[4]
-
Intermediate Dilution (Optional): Prepare an intermediate stock solution by diluting the 1 mg/mL primary stock solution. For example, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the desired final solvent (e.g., methanol or a mixture of methanol and water). This will yield a 10 µg/mL intermediate solution.
-
Final Working Solution: To prepare a 1 µg/mL working solution, pipette 1 mL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask.
-
Dilution: Dilute to the final volume with the appropriate solvent (e.g., the mobile phase used in the LC-MS/MS method).
-
Filtration (for aqueous solutions): If the working solution is prepared in an aqueous buffer, it is recommended to filter it through a 0.22 µm syringe filter before use.[1]
-
Storage: Store the working solution at 2-8°C for short-term use (up to one week). For longer-term storage, aliquoting and freezing at -20°C is recommended.
Quality Control
-
Concentration Verification: The concentration of the prepared stock and working solutions should be verified using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Purity Check: The purity of the this compound standard should be confirmed upon receipt and periodically thereafter.
-
Stability Assessment: The stability of the working solutions under the intended storage and experimental conditions should be evaluated. Studies have shown that Nizatidine is stable in various intravenous fluids for at least 7 days at room temperature or under refrigeration.[6]
Visualizations
Caption: Workflow for this compound Solution Preparation.
Caption: Nizatidine's Mechanism of Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nizatidine Oral Solution 15 mg/mL Rx only [dailymed.nlm.nih.gov]
- 3. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1246833-99-7 [m.chemicalbook.com]
- 6. Stability of nizatidine in commonly used intravenous fluids and containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Nizatidine in Human Plasma using Liquid-Liquid Extraction Coupled with LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Nizatidine in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure using Nizatidine-d3 as the internal standard (IS), followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring, offering excellent accuracy, precision, and a broad linear range.
Introduction
Nizatidine is a histamine H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1] Accurate and reliable quantification of Nizatidine in biological matrices is crucial for clinical and pharmacological research. This application note presents a validated liquid-liquid extraction protocol in conjunction with LC-MS/MS for the determination of Nizatidine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and compensates for matrix effects and variability during sample preparation.
Experimental
Materials and Reagents
-
Nizatidine (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Methyl tert-butyl ether (MTBE) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
Equipment
-
Triple Quadrupole Mass Spectrometer
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical Column (e.g., C18 column, 100 mm x 4.6 mm, 5 µm)
-
Microcentrifuge
-
Vortex Mixer
-
Sample Concentrator (e.g., Nitrogen Evaporator)
-
Autosampler Vials
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 100 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic: 95% B |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Nizatidine) | m/z 332.1 → 155.1[2][3] |
| MRM Transition (this compound) | m/z 335.1 → 155.1[2][3] |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Nizatidine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Nizatidine stock solution with methanol:water (50:50, v/v) to create calibration standards.
-
Spiked Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration curve (CC) and quality control (QC) samples.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the this compound working solution (e.g., 100 ng/mL) to each tube and vortex briefly.
-
Extraction: Add 600 µL of methyl tert-butyl ether (MTBE) to each tube.
-
Vortexing: Vortex the tubes vigorously for 5 minutes.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (95% Methanol with 5mM Ammonium Formate).
-
Vortex and Transfer: Vortex the tubes to ensure complete dissolution and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data and Results
The method was validated according to the US FDA guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 5-2000 ng/mL for Nizatidine in human plasma.[2][3] The correlation coefficient (r²) was consistently ≥ 0.99.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Nizatidine | 5 - 2000 | ≥ 0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 5 | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |
| LQC | 15 | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |
| MQC | 150 | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |
| HQC | 1500 | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | > 85 | 90 - 110 |
| HQC | > 85 | 90 - 110 |
Visualizations
Caption: Liquid-Liquid Extraction and LC-MS/MS Workflow.
Caption: MRM Transitions for Nizatidine and this compound.
Conclusion
The described liquid-liquid extraction protocol coupled with LC-MS/MS provides a reliable, sensitive, and high-throughput method for the quantification of Nizatidine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic and therapeutic drug monitoring studies of Nizatidine.
References
Application Note: High-Throughput Protein Precipitation for the Quantification of Nizatidine in Human Plasma using Nizatidine-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable protein precipitation method for the extraction of nizatidine from human plasma samples prior to bioanalytical quantification. The protocol employs methanol as the precipitating agent and utilizes the stable isotope-labeled compound, Nizatidine-d3, as an internal standard (IS) to ensure accuracy and precision. This simple and rapid sample preparation technique is suitable for high-throughput analysis in clinical and research settings for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Nizatidine is a histamine H2 receptor antagonist commonly used for the treatment of duodenal ulcers and gastroesophageal reflux disease. Accurate and sensitive measurement of nizatidine concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies. Protein precipitation is a widely adopted technique for sample preparation in bioanalysis due to its simplicity, speed, and cost-effectiveness.[1][2][3][4] This method efficiently removes high-abundance proteins from plasma, which can interfere with downstream analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[3][5] The use of a stable isotope-labeled internal standard like this compound is essential for correcting for variability during sample processing and analysis, thereby enhancing the robustness of the assay.[6]
This document provides a detailed protocol for the protein precipitation of human plasma samples for the analysis of nizatidine. The method has been validated and demonstrated to be suitable for routine pharmacokinetic analysis.[6]
Experimental Protocols
Materials and Reagents
-
Human plasma (with anticoagulant)
-
Nizatidine reference standard
-
This compound (Internal Standard)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
-
96-well collection plates (optional, for high-throughput)
Preparation of Standard and Internal Standard Solutions
-
Nizatidine Stock Solution (1 mg/mL): Accurately weigh and dissolve the nizatidine reference standard in methanol to prepare a 1 mg/mL stock solution.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Prepare working solutions of nizatidine and this compound by diluting the stock solutions with methanol to the desired concentrations for spiking into plasma samples to create calibration curves and quality control (QC) samples.
Sample Preparation: Protein Precipitation Protocol
-
Sample Aliquoting: Pipette 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a specified amount of the this compound working solution to each plasma sample (except for blank plasma).
-
Protein Precipitation: Add 300 µL of ice-cold methanol to each tube. The 3:1 (v/v) ratio of methanol to plasma is a common and effective ratio for protein precipitation.[9]
-
Vortexing: Vortex mix the samples vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubation (Optional): Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate for analysis.
-
Analysis: The samples are now ready for injection into an LC-MS/MS system for the quantification of nizatidine.
Alternative Protein Precipitation with Perchloric Acid
An alternative method involves using perchloric acid for protein precipitation.[1][8]
-
To a plasma sample, add an equal volume of perchloric acid.
-
Vortex mix thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the clear supernatant for analysis.
Data Presentation
The following tables summarize the quantitative data obtained from validated methods utilizing protein precipitation for nizatidine analysis in human plasma.
Table 1: LC-MS/MS Method Performance with Methanol Precipitation [6]
| Parameter | Value |
| Internal Standard | This compound |
| Linear Range in Plasma | 5 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Recovery | >90%[7] |
Table 2: HPLC-UV Method Performance with Perchloric Acid Precipitation [1]
| Parameter | Value |
| Linearity Range for Nizatidine | 80 - 3200 ng/mL |
| Linearity Range for N-desmethylnizatidine | 12 - 484 ng/mL |
| Intra-day Precision (CV%) | < 5.3% |
| Inter-day Precision (CV%) | < 8.1% |
| Accuracy (bias%) | < 5.3% (intra-day), < 8.1% (inter-day) |
| Recovery | 93.9 - 104.2% |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the protein precipitation workflow.
Caption: Protein Precipitation Workflow with Methanol.
Caption: Alternative Protein Precipitation with Perchloric Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Addressing matrix effects and ion suppression for Nizatidine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects and ion suppression during the quantification of Nizatidine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and ion suppression, and how do they affect Nizatidine quantification?
A: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (Nizatidine). These components can include salts, lipids, proteins, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of Nizatidine in the mass spectrometer's ion source.
-
Ion Suppression: This is the most common matrix effect, where co-eluting compounds reduce the ionization efficiency of Nizatidine. This leads to a decreased signal intensity, which can result in underestimation of the Nizatidine concentration, poor sensitivity, and inaccurate results.
-
Ion Enhancement: Less commonly, some matrix components can increase the ionization efficiency of Nizatidine, leading to an overestimation of its concentration.
Both phenomena can compromise the accuracy, precision, and reproducibility of the analytical method.
Q2: I am observing low Nizatidine signal intensity and poor reproducibility in my plasma samples. Could this be due to ion suppression?
A: Yes, these are classic symptoms of ion suppression. When analyzing complex biological matrices like plasma, endogenous phospholipids are often a major cause of ion suppression. To confirm if ion suppression is the issue, you can perform a post-column infusion experiment. This involves infusing a constant flow of a Nizatidine standard solution into the mass spectrometer while injecting a blank, extracted plasma sample. A drop in the baseline signal at the retention time of Nizatidine indicates the presence of co-eluting matrix components that are causing suppression.
Q3: How can I minimize matrix effects for Nizatidine analysis in plasma?
A: There are several strategies to mitigate matrix effects, primarily focused on sample preparation and chromatography:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering Nizatidine. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove all phospholipids effectively.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT by partitioning Nizatidine into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing interfering components, resulting in the cleanest extracts and minimal matrix effects.
-
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate Nizatidine from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard, such as Nizatidine-d3, is highly recommended. Since it has nearly identical chemical and physical properties to Nizatidine, it will be affected by matrix effects in the same way. By monitoring the ratio of the analyte to the internal standard, you can compensate for signal suppression or enhancement.[1][2]
Q4: Which sample preparation method is best for Nizatidine in plasma?
A: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix. While protein precipitation is a quick and easy method, solid-phase extraction (SPE) generally provides a cleaner sample, leading to reduced matrix effects and better sensitivity. A comparison of different methods is often necessary to determine the best approach for your specific application.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for different sample preparation methods used in the bioanalysis of small molecules, illustrating the trade-offs between recovery and matrix effects.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Notes |
| Protein Precipitation (Methanol) | 85 - 105% | 75 - 90% (Significant Suppression) | < 15% | Fast and simple, but may result in significant ion suppression due to residual phospholipids.[1][2] |
| Protein Precipitation (Acetonitrile) | 80 - 100% | 70 - 85% (Significant Suppression) | < 15% | Similar to methanol PPT, can also lead to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 90 - 105% (Minimal Suppression) | < 10% | More selective than PPT, providing a cleaner extract and reduced matrix effects. |
| Solid-Phase Extraction (SPE) | 90 - 110% | 95 - 105% (Minimal to No Suppression) | < 10% | Offers the most effective cleanup, leading to minimal matrix effects and high data quality. |
Note: The values presented are illustrative and can vary depending on the specific protocol, analyte, and matrix.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Nizatidine in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for Nizatidine quantification.[1][2]
1. Materials:
-
Human plasma (K2-EDTA)
-
Nizatidine and this compound (Internal Standard) stock solutions
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
2. Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Nizatidine in Human Plasma (General Protocol)
This is a general protocol that can be optimized for Nizatidine using a suitable SPE sorbent (e.g., a mixed-mode cation exchange sorbent).
1. Materials:
-
Human plasma (K2-EDTA)
-
Nizatidine and this compound (Internal Standard) stock solutions
-
SPE cartridges (e.g., Mixed-mode Cation Exchange)
-
Methanol, Acetonitrile (HPLC grade)
-
Ammonium hydroxide, Formic acid
-
SPE vacuum manifold
-
Vortex mixer, Centrifuge
2. Procedure:
-
Sample Pre-treatment: Mix 100 µL of plasma with 20 µL of IS and 200 µL of 2% formic acid in water. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute Nizatidine and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for ion suppression in Nizatidine analysis.
Caption: Decision tree for selecting a sample preparation method.
Caption: Experimental workflow for assessing matrix effects and recovery.
References
Minimizing carryover in the LC system for Nizatidine-d3 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize carryover in your LC system during Nizatidine-d3 analysis.
Frequently Asked Questions (FAQs)
Q1: What is carryover in an LC system?
Carryover is the appearance of a small analyte peak in a blank injection that follows a high-concentration sample injection.[1][2][3] This indicates that residual analyte from a previous injection is contaminating the subsequent run, which can lead to inaccurate quantification, especially for low-level samples.[2]
Q2: What are the common causes of carryover?
Carryover can stem from various parts of the LC system. The most common sources include:
-
Autosampler: Residual sample adhering to the needle, injection valve, or seals.[2][4]
-
Column: Strong retention of the analyte on the column, which is not eluted during the gradient.[1][4]
-
Fittings and Tubing: Dead volumes or contaminated fittings in the flow path.[1]
-
Contaminated Solvents or Blanks: The blank solution itself may be contaminated.[1][3]
Q3: Why might this compound be prone to carryover?
Nizatidine is a relatively polar and basic compound. Molecules with these properties can interact with active sites on metal surfaces within the LC system (e.g., frits, tubing, and injector parts) and silanol groups on the column packing material, leading to adsorption and subsequent carryover. The addition of deuterium atoms in this compound does not significantly alter these chemical properties.
Troubleshooting Guides
Guide 1: Systematic Approach to Identifying the Source of Carryover
This guide provides a step-by-step process to pinpoint the origin of the carryover in your LC system.
Experimental Workflow for Carryover Source Identification
Caption: A logical workflow to diagnose the source of LC carryover.
Protocol:
-
Classify the Carryover:
-
Inject a high-concentration this compound standard.
-
Immediately follow with a series of 3-4 blank injections (using the same mobile phase or a fresh solvent).[1][5]
-
Classic Carryover: If the peak area of this compound decreases significantly with each subsequent blank injection, the carryover is likely due to physical dead volumes in the system or strong analyte retention on the column.[1]
-
Constant Carryover: If the peak area remains relatively constant across all blank injections, it is highly probable that your blank solvent or mobile phase is contaminated.[1]
-
-
Verify Blank Integrity:
-
Isolate the Column:
-
If classic carryover is observed, remove the analytical column and replace it with a zero-dead-volume union.[1][4]
-
Repeat the injection sequence of a high-concentration standard followed by blanks.
-
If carryover is still present, the source is likely in the autosampler (needle, rotor seal, sample loop) or other pre-column components.[4]
-
If the carryover is eliminated, the column is the primary source of the carryover.
-
Guide 2: Mitigating Autosampler Carryover
This guide focuses on strategies to reduce carryover originating from the autosampler.
Experimental Protocols for Autosampler Cleaning
| Procedure | Detailed Methodology | Recommended Solvents for this compound |
| Needle Wash Optimization | Utilize both internal and external needle wash functions of the autosampler. An active rinse, where fresh solvent flows past the needle, is generally more effective than a static dip.[6][7] | Strong Wash: A mixture of Acetonitrile, Isopropanol, and Acetone (45:45:10 v/v) with 1% Formic Acid. The acid helps to displace the basic this compound from any metallic surfaces.[5] Weak Wash: Mobile phase A or a similar aqueous solution. |
| Rotor Seal and Stator Cleaning | Flush the injection valve with a strong solvent. If carryover persists, the rotor seal may be worn or scratched and require replacement.[8] | Use the "Strong Wash" solvent composition from the needle wash optimization. |
| Sample Loop Cleaning | Increase the volume of the strong wash solvent used to flush the sample loop between injections. | Utilize the "Strong Wash" solvent. |
Troubleshooting Logic for Autosampler Carryover
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. mastelf.com [mastelf.com]
- 3. lctsbible.com [lctsbible.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y [jstage.jst.go.jp]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Determining the Lower Limit of Quantification for Nizatidine: A Comparative Guide
For researchers and professionals in drug development, establishing a reliable lower limit of quantification (LLOQ) is a critical aspect of bioanalytical method validation. This guide provides a comparative overview of different analytical techniques for determining the LLOQ of Nizatidine, a histamine H2-receptor antagonist. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are compared, with supporting experimental data and detailed protocols.
Comparative Analysis of LLOQ for Nizatidine
The choice of analytical methodology significantly impacts the sensitivity of Nizatidine quantification. The following table summarizes the LLOQ values obtained by different methods, highlighting the superior sensitivity of LC-MS/MS for bioanalytical applications.
| Analytical Method | Matrix | LLOQ | Linearity Range | Source |
| HPLC-UV | Bulk & Synthetic Mixture | 49 ng/mL | 2 - 14 µg/mL | [1][2] |
| HPLC-UV | Human Plasma | 20 ng/mL | 0.02 - 5 µg/mL | [3] |
| LC-MS/MS | Human Plasma | 5 ng/mL | 5 - 2000 ng/mL | [4] |
| LC-MS/MS | Human Urine | 500 ng/mL | 0.5 - 80 µg/mL | [4] |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to enable replication and informed selection of the most appropriate technique for specific research needs.
HPLC-UV Method for Nizatidine in Bulk and Synthetic Mixture[1][2]
-
Instrumentation: A reversed-phase high-performance liquid chromatography (RP-HPLC) system was used.[1][2]
-
Chromatographic Conditions:
-
Sample Preparation: A stock solution of Nizatidine was prepared, and further dilutions were made to achieve concentrations within the linearity range.
-
LLOQ Determination: The LLOQ was established at 0.049 µg/mL, where the method demonstrated acceptable precision and accuracy.[1][2]
HPLC-UV Method for Nizatidine in Human Plasma[3]
-
Instrumentation: An HPLC system with UV detection.[3]
-
Chromatographic Conditions:
-
Sample Preparation:
-
LLOQ Determination: The quantification limit was determined to be 0.02 µg/mL.[3]
LC-MS/MS Method for Nizatidine in Human Plasma and Urine[4]
-
Instrumentation: A high-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer.[4]
-
Chromatographic Conditions:
-
Mass Spectrometry Parameters:
-
Sample Preparation: Biological samples were precipitated with methanol.[4]
-
LLOQ Determination: The LLOQ was established at 5 ng/mL for human plasma and 0.5 µg/mL for human urine.[4]
Workflow for LLOQ Determination
The following diagram illustrates a generalized workflow for the determination of the Lower Limit of Quantification for an analyte like Nizatidine.
Caption: General workflow for determining the Lower Limit of Quantification (LLOQ).
References
- 1. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
- 2. amecj.com [amecj.com]
- 3. Validation of a new high-performance liquid chromatography assay for nizatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Nizatidine Analysis: Nizatidine-d3 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Nizatidine in biological matrices and pharmaceutical formulations is paramount for pharmacokinetic studies, bioequivalence assessment, and quality control. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in chromatographic analysis. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and instrument response. This guide provides a detailed comparison of Nizatidine-d3, a deuterated analog of the drug, with other commonly employed internal standards, namely 4-amino-antipyrine and phenol, for the analysis of Nizatidine.
Performance Comparison of Internal Standards
The selection of an internal standard is often dictated by the analytical technique employed, the complexity of the sample matrix, and the specific requirements of the assay. Below is a summary of the performance data for this compound, 4-amino-antipyrine, and phenol based on published analytical methods.
Table 1: Performance Characteristics of Internal Standards for Nizatidine Analysis
| Parameter | This compound (LC-MS/MS) | 4-Amino-antipyrine (HPLC) | Phenol (HPLC) |
| Linearity Range | 5-2000 ng/mL (plasma) 0.5-80 µg/mL (urine)[1] | 0.02-5 µg/mL (plasma)[2] | Not explicitly stated, but used in USP assay method[3] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL (plasma) 0.5 µg/mL (urine)[1] | 0.02 µg/mL (plasma)[2] | Not explicitly stated |
| Precision (CV%) | Not explicitly stated | Intra-run: ≤ 3.5% Inter-run: ≤ 4.2%[2] | Replicate injections RSD: ≤1.5%[3] |
| Recovery | Not explicitly stated | >90%[2] | Not explicitly stated |
| Resolution | N/A (Mass Spectrometry) | Not explicitly stated | Resolution between Nizatidine and phenol not less than 3[3] |
| Tailing Factor | Not explicitly stated | Not explicitly stated | Tailing factor for Nizatidine peak ≤1.6[3] |
Key Observations:
-
This compound is the ideal internal standard for LC-MS/MS analysis due to its close structural similarity and co-eluting properties with the analyte, which allows it to effectively compensate for matrix effects and ionization suppression.[1] Its use leads to high sensitivity, as evidenced by the low LLOQ in plasma.
-
4-Amino-antipyrine has been successfully used as an internal standard in HPLC methods with UV detection, demonstrating good linearity, precision, and high recovery.[2]
-
Phenol is recognized as a suitable internal standard in the official USP monograph for Nizatidine analysis by HPLC, with defined system suitability criteria for resolution and peak symmetry.[3]
Experimental Protocols
Detailed methodologies for the analysis of Nizatidine using each of the compared internal standards are provided below.
Nizatidine Analysis using this compound as Internal Standard (LC-MS/MS)
This method is suitable for the quantification of Nizatidine in human plasma and urine.[1]
Sample Preparation:
-
To a 100 µL aliquot of plasma or urine, add the internal standard solution (this compound).
-
Precipitate proteins by adding methanol.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: Agilent Eclipse Plus C18 (100mm × 4.6mm, 5µm)[1]
-
Mobile Phase: Methanol and water (95:5, v/v) with 5mM ammonium formate[1]
-
Flow Rate: 0.5 mL/min[1]
Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[1]
-
Mass Transitions:
Nizatidine Analysis using 4-Amino-antipyrine as Internal Standard (HPLC)
This HPLC method is designed for the measurement of Nizatidine in human plasma.[2]
Sample Preparation:
-
To 200 µL of plasma, add the internal standard solution (4-amino-antipyrine).
-
Deproteinize the sample by filtration.
-
Inject the filtrate into the HPLC system.
Chromatographic Conditions:
-
Column: Nova-Pak C18 cartridge[2]
-
Mobile Phase: 0.02 mol/L disodium hydrogen phosphate, acetonitrile, methanol, and triethylamine (80:10:10:0.05 v/v/v/v)[2]
-
Flow Rate: 1.5 mL/min[2]
-
Detection: Spectrophotometric detection at 320 nm[2]
Nizatidine Analysis using Phenol as Internal Standard (HPLC - USP Method)
This method is based on the United States Pharmacopeia (USP) for the assay of Nizatidine in capsules.[3]
Sample Preparation:
-
Prepare a standard solution of USP Nizatidine RS and a sample solution from the capsule contents.
-
Add a solution of phenol as the internal standard to both the standard and sample solutions.
Chromatographic Conditions:
-
Column: 4.6-mm × 15-cm; 5-µm packing L1[3]
-
Mobile Phase: A suitable mixture of a buffer solution and methanol.
-
Flow Rate: As per USP method.
-
Detection: UV detection at 230 nm.[3]
Conclusion
The choice of an internal standard for Nizatidine analysis is highly dependent on the analytical methodology. For highly sensitive and specific LC-MS/MS assays, This compound is the superior choice due to its ability to effectively compensate for matrix effects and variability in instrument response. For routine analysis using HPLC with UV detection, both 4-amino-antipyrine and phenol have been demonstrated to be suitable internal standards, providing reliable and accurate quantification of Nizatidine. Researchers should select the internal standard that best fits their analytical platform, validation requirements, and the nature of the samples being analyzed.
References
- 1. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a new high-performance liquid chromatography assay for nizatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
Stability of Nizatidine in Plasma and Urine: A Comparative Guide for Researchers
A comprehensive analysis of nizatidine's stability in biological matrices is crucial for accurate pharmacokinetic and bioanalytical studies. This guide provides a comparative overview of nizatidine stability in human plasma and urine, supported by experimental data from published literature. It details the conditions under which nizatidine remains stable and outlines the methodologies used to assess its degradation.
Nizatidine, a histamine H2 receptor antagonist, is widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. To ensure reliable quantification of nizatidine in biological samples for clinical and research purposes, a thorough understanding of its stability under various storage and handling conditions is paramount. This guide compares the stability of nizatidine in two key biological fluids: plasma and urine.
Comparative Stability Data
Table 1: Freeze-Thaw Stability of Nizatidine in Human Plasma
| Number of Cycles | Analyte Concentration (µg/mL) | Mean Recovery (%) | Precision (% CV) | Stability | Reference |
| 3 | 0.05 | 98.0 | 3.1 | Stable | [1] |
| 3 | 4.0 | 99.3 | 1.8 | Stable | [1] |
Table 2: Short-Term (Benchtop) Stability of Nizatidine in Human Plasma at Room Temperature
| Storage Duration (hours) | Analyte Concentration (µg/mL) | Mean Recovery (%) | Precision (% CV) | Stability | Reference |
| 4 | 0.05 | 97.0 | 4.1 | Stable | [1] |
| 4 | 4.0 | 98.8 | 2.3 | Stable | [1] |
Table 3: Long-Term Stability of Nizatidine in Human Plasma at -20°C
| Storage Duration (weeks) | Analyte Concentration (µg/mL) | Mean Recovery (%) | Precision (% CV) | Stability | Reference |
| 12 | 0.05 | 96.0 | 5.2 | Stable | [1] |
| 12 | 4.0 | 97.5 | 3.6 | Stable | [1] |
Note: The stability of nizatidine in urine has been assessed during method validation according to FDA guidelines, but specific quantitative data on freeze-thaw, short-term, and long-term stability in urine is not detailed in the available literature.[2]
Experimental Protocols
The stability of nizatidine in biological matrices is typically determined using validated bioanalytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies:
Two primary analytical techniques have been employed for the quantification of nizatidine in the stability studies cited:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This method involves the separation of nizatidine from endogenous plasma components on a C18 column followed by detection using a UV spectrophotometer. A typical mobile phase consists of a mixture of disodium hydrogen phosphate, acetonitrile, methanol, and triethylamine.[1]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is used for the quantification of nizatidine in both plasma and urine. The sample preparation typically involves protein precipitation with methanol. The separation is achieved on a C18 column with a mobile phase of methanol and water containing ammonium formate. Detection is performed using multiple reaction monitoring (MRM) mode.[2]
Stability Testing Protocol:
The following is a generalized protocol for assessing the stability of nizatidine in plasma and urine samples, based on established bioanalytical method validation guidelines:
-
Sample Preparation:
-
Spike blank human plasma or urine with known concentrations of nizatidine at low and high-quality control (QC) levels.
-
-
Freeze-Thaw Stability:
-
Subject the spiked samples to three or more freeze-thaw cycles.
-
Freezing is typically done at -20°C or -70°C, followed by thawing at room temperature.
-
After the final cycle, analyze the samples and compare the concentrations to freshly prepared samples.
-
-
Short-Term (Benchtop) Stability:
-
Store spiked samples at room temperature for a specified period (e.g., 4, 8, 12, or 24 hours).
-
Analyze the samples and compare the concentrations to those of freshly prepared samples.
-
-
Long-Term Stability:
-
Store spiked samples at a specified low temperature (e.g., -20°C or -70°C) for an extended period (e.g., 1, 3, 6, or 12 months).
-
Analyze the samples at different time points and compare the concentrations to freshly prepared samples.
-
-
Data Analysis:
-
The stability of nizatidine is determined by calculating the percentage recovery of the analyte in the stored samples compared to the nominal concentration. The precision of the measurements is assessed by the coefficient of variation (%CV).
-
Experimental Workflow
The following diagram illustrates the general workflow for conducting stability testing of nizatidine in biological samples.
Caption: Workflow for Nizatidine Stability Testing.
References
- 1. Validation of a new high-performance liquid chromatography assay for nizatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nizatidine Recovery from Various Extraction Methodologies
This guide provides a detailed comparison of different extraction methods for the histamine H2-receptor antagonist, Nizatidine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance of various techniques, supported by experimental data, to aid in the selection of the most appropriate method for their specific analytical needs.
Quantitative Recovery of Nizatidine
The efficiency of an extraction method is primarily determined by its recovery rate. The following table summarizes the reported recovery percentages of Nizatidine using different extraction techniques from various matrices.
| Extraction Method | Matrix | Recovery Percentage (%) | Reference |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Aqueous Samples | 99.1 ± 3.2 | [1] |
| Solid-Phase Extraction (SPE) | Human Serum | 88.0 - 104.4 | [2] |
| Solid-Phase Extraction (SPE) | Human Urine | 88.0 - 108.0 | [2] |
| Liquid-Liquid Extraction (LLE) with Ionic Liquids | Aqueous Samples | Not specified | [3] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Not specified | [4] |
| RP-HPLC (spiked samples) | Synthetic Mixture | 99.1 ± 0.32 to 101.2 ± 0.06 | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are the protocols for the key extraction methods discussed.
Dispersive Liquid-Liquid Microextraction (DLLME)
This microextraction technique is noted for its low solvent consumption and high enrichment factor.[1][7]
-
Sample Preparation: Aqueous samples containing Nizatidine are prepared.
-
Extraction Procedure:
-
A mixture of 600 μL of chloroform (extraction solvent) and methanol (disperser solvent) in a 3:7 (v/v) ratio is rapidly injected into the aqueous sample.[1]
-
The mixture is vortexed for 25 minutes at 1,250 rpm to form a cloudy solution.[1]
-
Phase separation is achieved, and the aqueous layer is removed.
-
The remaining organic phase containing the extracted Nizatidine is collected for analysis.
-
-
Analysis: The extracted Nizatidine is typically determined using High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1]
Solid-Phase Extraction (SPE)
SPE is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.
-
Sample Preparation: Human serum or urine samples are pre-treated as necessary.
-
Extraction Procedure:
-
An appropriate SPE cartridge is conditioned with a suitable solvent.
-
The prepared sample is loaded onto the cartridge.
-
Interfering substances are washed from the cartridge using a specific wash solvent.
-
Nizatidine is eluted from the cartridge using an appropriate elution solvent.
-
-
Analysis: The eluate containing Nizatidine is then analyzed, commonly by HPLC.[2]
Liquid-Liquid Extraction (LLE) with Ionic Liquids
This method utilizes ionic liquids as an alternative to traditional organic solvents for extraction.
-
Sample Preparation: Aqueous environmental samples (e.g., river water, wastewater) are adjusted to a pH of approximately 4.[3]
-
Extraction Procedure:
-
1 mL of an imidazolium-based ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate [C4mim][PF6] or 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide [C4mim][Tf2N]) is added to the sample.[3]
-
The mixture is shaken at 1750 rpm.[3]
-
The sample is centrifuged to facilitate phase separation.
-
The ionic liquid phase containing Nizatidine is collected.
-
-
Analysis: The extract is analyzed by HPLC-UV.[3]
Liquid-Liquid Extraction (LLE) from Plasma
A straightforward LLE protocol for the extraction of Nizatidine from biological fluids like plasma.
-
Sample Preparation: 0.5 mL of blank plasma is spiked with 0.5 mL of a Nizatidine solution in a centrifuge tube.[4]
-
Extraction Procedure:
-
Analysis: The filtrate is analyzed by a validated reversed-phase HPLC method.[4]
Visualizing Extraction Workflows
To better illustrate the procedural flow of the discussed extraction methods, the following diagrams are provided.
Caption: Workflow of Nizatidine extraction methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of ranitidine and nizatidine with using imidazolium ionic liquids prior spectrophotometric and chromatographic detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashdin.com [ashdin.com]
- 5. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
- 6. amecj.com [amecj.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
